N-Ethyl-1,3,4-thiadiazol-2-amine

Beschreibung

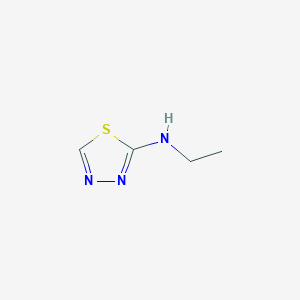

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINNQKFNRKECFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884587 | |

| Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13275-68-8 | |

| Record name | N-Ethyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13275-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EATDA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

General Synthetic Approaches to 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole ring is a key structural motif in numerous pharmacologically active compounds. sbq.org.brresearchgate.netnih.govchemmethod.com Its synthesis has been a significant focus of medicinal chemistry research, leading to the development of several reliable synthetic routes. sbq.org.brnih.govresearchgate.net These approaches often utilize readily available starting materials and proceed through well-established reaction mechanisms. sbq.org.brsbq.org.br

A primary strategy for synthesizing 1,3,4-thiadiazoles involves the cyclization of linear organic precursors. sbq.org.brresearchgate.net This approach builds the heterocyclic ring in a single or multi-step sequence. One common method involves the acylation of a thiosemicarbazide (B42300) followed by dehydration using reagents like sulfuric acid or polyphosphoric acid. nih.gov Another versatile method is the reaction of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation, which provides 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org Furthermore, a three-component cyclization of 2-methylquinolines, arylhydrazides, and elemental sulfur under metal-free conditions offers a direct route to 2,5-disubstituted 1,3,4-thiadiazoles. rsc.org

The reaction between thiosemicarbazide and carboxylic acids is a cornerstone for the synthesis of 2-amino-1,3,4-thiadiazoles. sbq.org.brencyclopedia.pubnih.gov This condensation reaction typically requires a dehydrating agent to facilitate the cyclization step. researchgate.net Various reagents have been employed for this purpose, including phosphorus oxychloride, polyphosphate ester (PPE), and methanesulfonic acid. researchgate.netencyclopedia.pubnih.govrsc.org The use of PPE offers a milder, one-pot alternative to more hazardous reagents like POCl3. encyclopedia.pubnih.gov The general mechanism involves the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.brnih.gov

Table 1: Synthesis of 2-amino-1,3,4-thiadiazoles using Thiosemicarbazide and Carboxylic Acids

| Starting Carboxylic Acid | Reagent/Conditions | Product | Reference |

| Benzoic Acid | Thiosemicarbazide, PPE | 5-Phenyl-1,3,4-thiadiazol-2-amine (B177090) | nih.gov |

| Methoxy (B1213986) Cinnamic Acid Derivatives | Phenylthiosemicarbazide, POCl3 | 1,3,4-Thiadiazole derivatives | rsc.org |

| Various Carboxylic Acids | Thiosemicarbazide, Conc. H2SO4 | 2-Amino-5-substituted-1,3,4-thiadiazoles | researchgate.net |

The condensation of thiosemicarbazide or its derivatives with aldehydes provides a straightforward route to thiadiazole precursors, which can then be cyclized. nih.govresearchgate.net For instance, various benzaldehyde (B42025) derivatives can react with thiosemicarbazide, and subsequent cyclization, often facilitated by an oxidizing agent like ferric chloride, yields the corresponding 1,3,4-thiadiazole derivatives. nih.govresearchgate.net This method is particularly useful for introducing a wide range of substituents onto the thiadiazole ring.

Acid hydrazides are versatile precursors for the synthesis of 1,3,4-thiadiazoles. sbq.org.brsbq.org.br They can react with various sulfur-containing reagents to form the thiadiazole ring. sbq.org.br For example, the reaction of acid hydrazides with ammonium (B1175870) thiocyanate (B1210189) can produce thiosemicarbazide intermediates, which are then cyclized using concentrated sulfuric acid. chemmethod.comchemmethod.com Another approach involves the reaction of acid hydrazides with carbon disulfide in the presence of a base to yield dithiocarbazates, which can subsequently be cyclized to form 1,3,4-thiadiazoles. sbq.org.br

Specific Synthesis of N-Ethyl-1,3,4-thiadiazol-2-amine Analogues

While general methods provide access to a wide range of 1,3,4-thiadiazoles, the synthesis of specifically N-substituted analogues like this compound often requires tailored approaches.

A common and effective strategy for synthesizing N-substituted-1,3,4-thiadiazol-2-amines is the derivatization of the readily accessible 2-amino-1,3,4-thiadiazole (B1665364) core. researchgate.netrsc.orgnih.gov The amino group at the 2-position of the thiadiazole ring is nucleophilic and can undergo various reactions, allowing for the introduction of an ethyl group or other substituents. researchgate.netnih.gov Studies have shown that the substitution of this amino group can influence the biological activity of the resulting compounds. nih.gov For example, a series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed. nih.gov

Table 2: Research Findings on Derivatization of 2-Amino-1,3,4-thiadiazole

| Starting Material | Reagent/Reaction Type | Product Type | Research Focus | Reference |

| 5-Aryl substituted 1,3,4-thiadiazole-2-amine | Various electrophiles (e.g., acid halides) | Amide derivatives | Development of kinase inhibitors | nih.gov |

| 2-Amino-1,3,4-thiadiazole | Alkyl halides, acid halides, sulfonyl chlorides | N-substituted derivatives | Functionalization of the thiadiazole core | acs.org |

| 2-Amino-1,3,4-thiadiazole | Various reagents | Derivatives with modified amino group | Investigation of antimicrobial activity | nih.gov |

Introduction of the N-Ethyl Group

The synthesis of N-substituted 2-amino-1,3,4-thiadiazoles can be achieved through various synthetic routes. One common approach involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent. nih.govencyclopedia.pub The introduction of the N-ethyl group can be accomplished by using an appropriately substituted thiosemicarbazide, such as 4-ethyl-3-thiosemicarbazide, in the cyclization reaction. For instance, the reaction of pivalic acid with 4-methyl-3-thiosemicarbazide is a known method for preparing 5-t-butyl-2-methylamino-1,3,4-thiadiazole. google.com A similar strategy can be employed for the ethyl analogue.

Another method involves the direct alkylation of the amino group of a pre-formed 2-amino-1,3,4-thiadiazole ring. However, the reactivity of the exocyclic amino group is crucial for the successful synthesis of N-substituted derivatives. nih.gov In some cases, substitution on the amino group can influence the compound's properties. nih.gov

A study on the synthesis of N,4-diaryl-1,3-thiazole-2-amines, a related class of compounds, demonstrated that the introduction of a methyl or acetyl group at the N-position of the 2-aminothiazole (B372263) skeleton resulted in altered biological activity compared to the unsubstituted parent compound. nih.gov This highlights the significance of the N-substituent in modulating the characteristics of the molecule.

In the 1H-NMR spectrum of an N-ethyl derivative of a 2,5-disubstituted-1,3,4-thiadiazole, the ethyl protons typically appear as distinct signals in the aliphatic region. mdpi.com Specifically, a triplet corresponding to the methyl protons (–CH3) and a quartet for the methylene (B1212753) protons (–CH2–) are expected. mdpi.com The 13C-NMR spectrum would also show characteristic peaks for the ethyl group carbons. mdpi.com

Purification and Characterization Techniques

The purification and structural confirmation of this compound and its derivatives are essential steps to ensure the quality and integrity of the synthesized compounds. A combination of chromatographic and spectroscopic methods is typically employed.

Spectroscopic Methods (IR, NMR, MS)

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For 1,3,4-thiadiazole derivatives, characteristic absorption bands include those for the N-H stretching of the amine group, C=N stretching of the thiadiazole ring, and C-S-C stretching. dergipark.org.trgrowingscience.com The presence of an ethyl group would be indicated by aliphatic C-H stretching vibrations. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are crucial for determining the precise structure of the molecule. nih.gov In the 1H NMR spectrum of this compound, the protons of the ethyl group would give rise to characteristic signals. dergipark.org.tr The 13C NMR spectrum provides information about the carbon skeleton, with distinct signals for the thiadiazole ring carbons and the ethyl group carbons. dergipark.org.trgrowingscience.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. mdpi.comjmchemsci.com The molecular ion peak in the mass spectrum confirms the molecular formula of the synthesized compound. growingscience.com

Table 1: Spectroscopic Data for 2-Amino-5-ethyl-1,3,4-thiadiazole

| Technique | Observed Peaks/Signals |

|---|---|

| IR (KBr Wafer) | Characteristic absorptions for functional groups. nih.gov |

| 1H NMR | Signals corresponding to the ethyl and amine protons. nih.gov |

| 13C NMR | Resonances for the ethyl and thiadiazole carbons. nih.gov |

| Mass Spectrometry (GC-MS) | Molecular ion peak confirming the molecular weight. nih.gov |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. dergipark.org.tr This data is used to confirm the empirical formula of the synthesized molecule, which should be consistent with its proposed structure. dergipark.org.trnih.gov

Table 2: Elemental Analysis Data for a Representative 1,3,4-Thiadiazole Derivative (C17H13Cl2N3S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 56.36 | 58.03 |

| H | 3.62 | 3.44 |

| N | 11.60 | 11.23 |

Data from a study on related 1,3,4-thiadiazole compounds. dergipark.org.tr

Chromatographic Purification (e.g., Silica Gel Column Chromatography)

Following synthesis, the crude product is often a mixture containing unreacted starting materials, byproducts, and the desired compound. Chromatographic techniques are essential for isolating the pure product.

Silica gel column chromatography is a widely used method for the purification of organic compounds. mdpi.com The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) as the mobile phase (a solvent or mixture of solvents) passes through the column. By carefully selecting the solvent system, this compound can be effectively separated from impurities.

In some instances, purification may involve recrystallization or washing with specific solvents to remove impurities. For example, a synthesized 1,3,4-thiadiazole derivative was purified by washing with hot chloroform (B151607) and a methanol/chloroform mixture. mdpi.com Another procedure involved refluxing the residue in hydrochloric acid to remove intermediates, followed by pH adjustment and filtration. nih.gov

Mechanistic Investigations and Molecular Interactions

Proposed Mechanisms of Action for 1,3,4-Thiadiazole (B1197879) Derivatives

The diverse pharmacological effects of 1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of biological targets. Key proposed mechanisms include enzyme inhibition and interactions with essential biomolecules.

A prominent mechanism of action for certain 1,3,4-thiadiazole derivatives is the inhibition of carbonic anhydrase (CA) enzymes. tandfonline.comnih.gov These enzymes are crucial in various physiological processes, and their inhibition is the basis for the therapeutic effects of drugs like acetazolamide and methazolamide, which are used as diuretics and for treating glaucoma. chemicalbook.comresearchgate.net The inhibitory activity of these compounds is primarily attributed to the presence of a sulfonamide group, which coordinates to the zinc ion within the active site of the carbonic anhydrase enzyme. nih.govnih.gov This interaction disrupts the normal function of the enzyme.

Studies have shown that various 2-substituted 1,3,4-thiadiazole-5-sulfonamides exhibit significant inhibitory activity against carbonic anhydrase II. nih.gov The potency of this inhibition can vary depending on the nature of the substituent at the 2-position. nih.gov For instance, compounds like 2-amino-1,3,4-thiadiazole-5-sulfonamide and its derivatives have demonstrated potent, low nanomolar inhibition constants (KIs) against human carbonic anhydrase isoforms I and II (hCA I and hCA II). tandfonline.com

The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. mdpi.comnih.gov This structural similarity suggests that 1,3,4-thiadiazole derivatives may interfere with processes related to DNA replication. mdpi.comnih.gov Their mesoionic nature allows them to readily cross cellular membranes and interact with biological targets such as proteins and DNA. mdpi.commdpi.com

Some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been found to act as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanosine nucleotides and essential for the proliferation of cancer cells. mdpi.comnih.gov The mechanism is thought to involve the in vivo formation of a mononucleotide derivative that competitively inhibits the enzyme. nih.gov Furthermore, studies have investigated the interaction of 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA), indicating potential binding to the genetic material. rsc.orgnih.gov

Role of Aromaticity and Stability in Biological Activity

The 1,3,4-thiadiazole ring is a five-membered aromatic system. chemicalbook.commdpi.com This high degree of aromaticity confers significant in vivo stability to the molecule, which is believed to contribute to its low toxicity profile and sustained biological activity. mdpi.commdpi.comnih.gov The stability of the ring system is a crucial factor in the pharmacological properties of its derivatives. mdpi.comnih.gov The presence of the =N-C-S- moiety, along with the ring's aromatic character, is often cited as a key feature for the biological activities of these compounds. mdpi.comfrontiersin.org

Electron-Withdrawing Effects and Nucleophilic Attack at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is characterized as an electron-deficient system. chemicalbook.comresearchgate.net This is due to the electron-withdrawing inductive effect of the two nitrogen atoms in the ring. researchgate.netnih.gov Consequently, the carbon atoms at the 2- and 5-positions have a low electron density, making the ring relatively inert toward electrophilic substitution but highly susceptible to nucleophilic attack at these positions. chemicalbook.comresearchgate.netnih.gov This reactivity allows for the facile introduction of various substituents at these positions, enabling the synthesis of a diverse range of derivatives with different pharmacological profiles. researchgate.netarjonline.org

Impact of Substituents on Pharmacological Profiles

The biological activity of 1,3,4-thiadiazole derivatives can be significantly modulated by the nature and position of substituents on the thiadiazole ring. researchgate.netsarpublication.com The structural versatility of the scaffold allows for fine-tuning of its pharmacological effects. researchgate.netsarpublication.com

For instance, in the context of anticonvulsant activity, the presence of an aromatic ring and electron-withdrawing groups has been shown to enhance the therapeutic potential. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies have revealed that lipophilic substitutions and the presence of groups like halo (Cl, Br, F) and nitro can increase anticonvulsant activity. frontiersin.org In anticancer applications, different substituents on the phenyl ring at the 2-position of the thiadiazole scaffold have shown varied effects on activity against cancer cell lines. nih.govmdpi.com For example, electron-withdrawing substituents on a phenyl ring attached to the thiadiazole core were found to enhance antitumor activity. mdpi.com

The following table summarizes the observed impact of different substituent types on the pharmacological activity of 1,3,4-thiadiazole derivatives based on various studies.

| Pharmacological Activity | Favorable Substituent Type/Position | Reference |

| Anticonvulsant | Aromatic ring, Electron-withdrawing groups (e.g., halo, nitro) | frontiersin.orgnih.gov |

| Anticancer | Electron-withdrawing groups on an attached phenyl ring | nih.govmdpi.com |

| Diuretic | Methyl group at 5-position showed higher activity than amino group | mdpi.com |

| Antimicrobial | Varied based on the specific microbial strain | nih.gov |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the mechanisms of action of 1,3,4-thiadiazole derivatives at the molecular level. ekb.egnih.gov Molecular docking studies are frequently employed to predict the binding modes and affinities of these compounds within the active sites of their biological targets, such as enzymes. nih.govnih.govtandfonline.com

For example, docking studies have been used to investigate the interactions of 1,3,4-thiadiazole-based carbonic anhydrase inhibitors with the enzyme's active site, confirming the role of the thione group as a zinc-binding moiety in some derivatives. nih.gov Molecular dynamics (MD) simulations have also been utilized to validate the stability of ligand-protein complexes and to provide a more dynamic picture of the interactions. nih.govrsc.org These computational approaches, often combined with Density Functional Theory (DFT) to analyze the electronic properties of the compounds, provide valuable insights that can guide the design and synthesis of new, more potent derivatives. nih.gov

DFT Calculations for Geometry and Physicochemical Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and various physicochemical properties of heterocyclic compounds, including 1,3,4-thiadiazole derivatives.

Detailed research findings from studies on analogous 1,3,4-thiadiazole structures reveal consistent geometric and electronic characteristics. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry in the ground state. nih.gov A recurrent finding is the planarity of the 1,3,4-thiadiazole ring, with the dihedral angles within the ring being close to 0°. acs.org This planarity is a crucial feature influencing the molecule's interaction with biological macromolecules.

The bond lengths and angles are also determined through these calculations. For instance, in a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the N–N bond length within the thiadiazole ring was calculated to be 1.358 Å using the B3LYP functional. acs.org The bond connecting the amino group to the thiadiazole ring (C-N) often exhibits partial double bond characteristics. acs.org

Furthermore, DFT calculations are instrumental in determining key physicochemical properties derived from frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr In various substituted 1,3,4-thiadiazole derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the molecule, with electronegative substituents often leading to a reduction in the energy gap. nih.govdergipark.org.tr

Table 1: Representative Geometrical Parameters of the 1,3,4-Thiadiazole Ring from DFT Studies on Analogous Compounds

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Dihedral Angles (ring) | ~0° | Indicates a planar ring structure acs.org |

| N-N Bond Length | ~1.36 Å | Reflects the electronic structure of the heterocyclic ring acs.org |

| C-S Bond Lengths | Variable | Influenced by substituents on the ring |

Table 2: Representative Physicochemical Properties from DFT Studies on Analogous 1,3,4-Thiadiazole Compounds

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability dergipark.org.tr |

In Silico Assays

In silico assays, particularly molecular docking, are extensively used to predict the binding modes and affinities of 1,3,4-thiadiazole derivatives with various biological targets. These computational techniques are crucial in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Molecular docking simulations have been performed on a wide range of 1,3,4-thiadiazole-containing compounds against numerous protein targets implicated in diseases like cancer, microbial infections, and viral illnesses. nih.govnih.govmdpi.commdpi.com These studies typically reveal that the 1,3,4-thiadiazole scaffold can effectively anchor the ligand within the active site of a protein through various non-covalent interactions.

Common interactions observed include:

Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring and the exocyclic amine group can act as hydrogen bond acceptors and donors, respectively, forming critical interactions with amino acid residues in the protein's active site. nih.gov

Arene-Arene Interactions: When substituted with aromatic rings, these compounds can engage in π-π stacking or arene-cation interactions with residues like phenylalanine, tyrosine, or tryptophan. nih.gov

For example, docking studies of novel 1,3,4-thiadiazole derivatives against Dihydrofolate Reductase (DHFR), a target for antimicrobial and anticancer agents, have shown that these compounds can establish a critical hydrogen bond with residues like Ser59 and arene-arene interactions with Phe31. nih.gov Similarly, in silico screening against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) identified thiadiazole derivatives with favorable binding free energies, highlighting their potential as anti-cancer agents. mdpi.com The stability of these interactions is often further validated using molecular dynamics (MD) simulations. nih.govmdpi.com

In addition to docking, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often performed. These studies evaluate the pharmacokinetic properties of the compounds, such as oral bioavailability and adherence to Lipinski's rule of five, to assess their drug-likeness. nih.govderpharmachemica.com

Table 3: Summary of In Silico Assay Findings for Analogous 1,3,4-Thiadiazole Compounds

| Assay Type | Protein Target Example | Typical Findings | Reference |

|---|---|---|---|

| Molecular Docking | Dihydrofolate Reductase (DHFR) | Binding affinity in the micromolar range; key hydrogen bonds and arene-arene interactions observed. | nih.gov |

| Molecular Docking | SARS-CoV-2 Main Protease (Mpro) | Promising binding affinities with docking scores indicating stable complex formation. | nih.gov |

| Molecular Docking | B-cell lymphoma-2 (Bcl-2) | High binding energy, suggesting potential as an inhibitor for anticancer effects. | researchgate.net |

| Molecular Docking | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | Establishment of a stable binding mode within the active site. | mdpi.com |

Structure Activity Relationship Sar Studies of N Ethyl 1,3,4 Thiadiazol 2 Amine and Its Analogues

Influence of the N-Ethyl Moiety on Biological Activity

The 2-amino group of the 1,3,4-thiadiazole (B1197879) ring is a frequent point of chemical modification to modulate biological activity. sbq.org.br The introduction of an N-ethyl group, creating N-Ethyl-1,3,4-thiadiazol-2-amine, alters the molecule's physicochemical properties compared to its parent compound, 2-amino-1,3,4-thiadiazole (B1665364).

The ethyl group is a small, lipophilic moiety. Its presence can influence several factors:

Lipophilicity: Alkylation of the amino group generally increases the compound's lipophilicity. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and interaction with intracellular targets. Research on related derivatives has shown that increased lipophilicity can correlate with enhanced antimicrobial activity. nih.gov

Hydrogen Bonding: The primary amine (-NH₂) in the parent compound can act as a hydrogen bond donor. Substitution with an ethyl group (-NH-CH₂CH₃) reduces the number of hydrogen bond donors from two to one. This change can significantly alter the binding affinity and selectivity of the compound for its target enzyme or receptor.

Steric Effects: While an ethyl group is relatively small, it introduces more steric bulk than a hydrogen atom. This can influence the orientation of the molecule within a binding pocket, potentially leading to a more favorable or unfavorable interaction.

Studies on related 2-amino-1,3,4-thiadiazole derivatives have demonstrated that substitution at this nitrogen is critical. For instance, N-benzyl substitution on 2-amino-5-phenyl-1,3,4-thiadiazole has been shown to produce significant antitumor activity. mdpi.com This highlights that while the N-ethyl group itself may not be the sole driver of activity, the N-substituted amine position is a key handle for molecular modification and optimization of pharmacological effects.

Impact of Substituents at the 2- and 5-Positions of the Thiadiazole Ring

The biological activity of the 1,3,4-thiadiazole scaffold is highly dependent on the substituents at the C-2 and C-5 positions. nih.gov These positions are susceptible to nucleophilic substitution, making them ideal for introducing diverse chemical functionalities. mdpi.com

At the 2-Position: The 2-amino group is a cornerstone for many active derivatives. Modifications here are critical for determining the pharmacological profile.

N-Arylamino Groups: The introduction of an arylamino group at the C-2 position can be pivotal in defining selectivity towards specific cancer cell lines. researchgate.net

Thiol/Thioether Groups: Replacing the amino group with a thiol (mercapto) group (-SH) is a common isosteric substitution. The thiol group has been reported as crucial for the antioxidant effects of certain 1,3,4-thiadiazole derivatives. researchgate.net Furthermore, derivatives containing a 1,3,4-thiadiazole thioether moiety have demonstrated good antifungal and antibacterial activities. nih.gov

At the 5-Position: This position is widely modified to tune the biological activity.

Alkyl Groups: Simple alkyl groups can have a significant impact. For example, derivatives with a methyl group at the C-5 position displayed greater diuretic activity compared to those with an amino group at the same position. mdpi.com

Aryl Groups: The introduction of a phenyl ring at the C-5 position is a common strategy. The nature of the substituents on this phenyl ring is a critical determinant of cytotoxic activity. mdpi.com For instance, 5-(4-chlorophenyl) and 5-(4-fluorophenyl) derivatives have shown notable activity against M. tuberculosis. nih.gov

Adamantyl Groups: The incorporation of a bulky adamantyl moiety at the C-5 position has been shown to increase antifungal activity against Candida albicans. nih.gov

The following table summarizes the influence of various substituents at the 2- and 5-positions on biological activity.

| Position | Substituent Type | Example Substituent(s) | Observed Biological Activity | Reference(s) |

| 2 | Thiol (-SH) | Mercapto | Antioxidant | researchgate.net |

| 2 | N-Arylamino | N-Phenyl | Anticancer (selectivity) | researchgate.net |

| 2 | N-Benzylamino | N-Benzyl | Antitumor | mdpi.com |

| 5 | Alkyl | Methyl | Diuretic | mdpi.com |

| 5 | Aryl (Substituted) | 4-Chlorophenyl, 4-Fluorophenyl | Antitubercular | nih.gov |

| 5 | Aryl (Substituted) | Trimethoxyphenyl | Potent Anticancer | researchgate.net |

| 5 | Bulky Alkyl | Adamantyl | Antifungal | nih.gov |

Importance of Aromatic Rings and Heteroaryl Substitutions

The inherent aromaticity of the 1,3,4-thiadiazole ring itself is a key contributor to the biological activity and stability of its derivatives. mdpi.comnih.gov The addition of other aromatic or heteroaryl rings to the scaffold can dramatically enhance or modify its pharmacological effects. nih.govmdpi.com

Attaching aromatic rings, such as a phenyl group, at the C-5 position is a well-established strategy. The electronic properties of substituents on this ring play a crucial role.

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) on an attached phenyl ring often enhance biological activity. nih.gov This is frequently linked to an increase in the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell walls or interact with hydrophobic pockets in target proteins. nih.gov For example, chloro-substituted derivatives showed greater activity against P. oryzae than methylated ones. nih.gov Similarly, SAR studies revealed that para-substitution on a phenylamino (B1219803) group with a CF₃ group or a chlorine atom improved antimicrobial activity. nih.gov

Electron-donating groups (e.g., -OCH₃, -CH₃) can also confer potent activity. A series of compounds with a trimethoxyphenyl substituent at the C-5 position displayed extremely potent anticancer activity. researchgate.net In another study, a p-tolylamino derivative exhibited antifungal activity, whereas a nitro derivative was active against S. aureus. nih.gov This demonstrates how different substitutions on an appended aromatic ring can direct the compound toward different biological targets.

The fusion or linkage of other heterocyclic rings, such as coumarin, can also lead to hybrid molecules with significant antimicrobial activity. nih.gov These larger, often planar, aromatic systems can facilitate interactions like intercalation with DNA or π-stacking with aromatic residues in enzyme active sites, leading to their biological effects.

Relationship between Chemical Modifications and Pharmacological Effects

A clear relationship exists between specific chemical modifications of the 1,3,4-thiadiazole scaffold and the resulting pharmacological outcomes. By systematically altering substituents at the C-2 and C-5 positions, researchers can fine-tune the activity spectrum of these compounds.

Antimicrobial Activity: The antimicrobial profile can be precisely modulated. The introduction of halogens onto a C-5 phenyl ring tends to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov Conversely, placing oxygenated substituents on the same phenyl ring can impart antifungal activity. nih.gov The nature of an arylamino substituent at C-5 can also shift the activity, with a p-tolylamino group conferring antifungal properties and a nitro derivative showing antibacterial efficacy. nih.gov

Anticancer Activity: For anticancer applications, substitutions that increase lipophilicity, such as trifluoromethyl (CF₃) or chloro (Cl) groups, are often beneficial. nih.gov Aromatic rings bearing electron-withdrawing substituents attached to the 2-amino group have been shown to promote anticancer activity. mdpi.com One of the most potent anticancer profiles was observed in derivatives bearing a 5-(trimethoxyphenyl) group, highlighting the importance of this specific substitution pattern. researchgate.net

Other Activities: The versatility of the scaffold is evident in other activities. Research has shown that substituting the C-5 position with a methyl group leads to compounds with diuretic properties, whereas an amino group at the same position is less effective. mdpi.com For antioxidant activity, the presence of a 2-mercapto (thiol) group appears to be a key structural requirement. researchgate.net

The following table details the relationship between specific structural modifications and their observed pharmacological effects.

| Chemical Modification | Pharmacological Effect | Example | Reference(s) |

| Halogen on C-5 Phenyl Ring | Increased Antibacterial Activity | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | nih.gov |

| Oxygenated Substituent on C-5 Phenyl Ring | Imparts Antifungal Activity | Derivative with hydroxyl or methoxy (B1213986) on phenyl ring | nih.gov |

| Arylamino Group at C-5 | Modulates Antimicrobial Spectrum | p-tolylamino (antifungal) vs. nitro (antibacterial) | nih.gov |

| Trimethoxyphenyl Group at C-5 | Potent Anticancer Activity | 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivative | researchgate.net |

| Electron-withdrawing Group on 2-N-Aryl | Promotes Anticancer Activity | 2-(4-nitrophenyl)amino-1,3,4-thiadiazole derivative | mdpi.com |

| Thiol Group at C-2 | Antioxidant Activity | 5-substituted-1,3,4-thiadiazole-2-thiol | researchgate.net |

| Methyl Group at C-5 | Diuretic Activity | 5-methyl-1,3,4-thiadiazole derivative | mdpi.com |

Future Directions and Therapeutic Potential

N-Ethyl-1,3,4-thiadiazol-2-amine as a Lead Compound for Drug Development

The 2-amino-1,3,4-thiadiazole (B1665364) core is a well-established and valuable scaffold in drug discovery, known for its wide spectrum of biological activities. nih.govresearchgate.netnih.gov This heterocyclic system is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to interfere with critical biological processes like DNA replication. nih.govmdpi.commdpi.com Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. rsc.orgnih.govnih.gov

This compound, by virtue of its place within this potent chemical family, is considered a promising lead compound. nih.gov A lead compound is a chemical starting point for drug design that exhibits useful pharmacological activity but may require modifications to enhance its efficacy, selectivity, or pharmacokinetic properties. The presence of the ethyl group on the amine function provides a specific, modifiable site that can be used to fine-tune the compound's biological profile. The inherent stability of the 1,3,4-thiadiazole (B1197879) ring contributes to its favorable characteristics, such as good oral absorption and the ability to cross cellular membranes to engage with intracellular targets. nih.govrsc.org Many reported derivatives of 2-amino-1,3,4-thiadiazole can be considered lead compounds for the synthesis of new drugs, with some showing higher activity than existing standard treatments. nih.govnih.gov

Strategies for Rational Drug Design

To harness the therapeutic potential of this compound, several rational drug design strategies are being employed. These approaches aim to systematically modify its structure to optimize its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies: A primary strategy involves synthesizing a library of derivatives and evaluating how structural changes affect biological activity. For the 2-amino-1,3,4-thiadiazole scaffold, SAR studies have shown that the nature of the substituent at the C5 position of the thiadiazole ring and modifications to the N-substituted amine group are critical. For example, introducing halogenated phenyl rings can enhance antibacterial activity, while oxygenated substituents may boost antifungal properties. nih.gov

Bioisosteric Replacement: The 1,3,4-thiadiazole ring itself is an effective bioisostere, mimicking other chemical groups to achieve a biological effect. mdpi.com Further design strategies can involve replacing the ethyl group on the amine with other alkyl or aryl groups to alter lipophilicity and target engagement.

Molecular Hybridization: This technique involves covalently linking the this compound scaffold with another known pharmacologically active molecule. The goal is to create a single hybrid compound with either a dual mode of action or synergistic effects, potentially leading to improved activity and reduced toxicity. nih.gov

In Silico and Docking Studies: Computational methods, including molecular docking, are used to predict how derivatives of this compound will bind to the active sites of specific protein targets. mdpi.comresearchgate.net These simulations help prioritize the synthesis of compounds with the highest predicted affinity and efficacy, saving time and resources.

Development of Novel Derivatives with Enhanced Activity and Reduced Toxicity

Numerous studies have reported the synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives with significant cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (LoVo, HCT-116) cancer. nih.govmdpi.commdpi.com Importantly, many of these novel compounds have shown weaker cytotoxic effects on normal cell lines compared to cancer cells, indicating a degree of selectivity. mdpi.comnih.gov

For instance, certain derivatives have demonstrated potent antiproliferative activity with IC₅₀ values in the low micromolar range, sometimes exceeding the performance of standard chemotherapeutic drugs like cisplatin (B142131) and etoposide. mdpi.com The development of these derivatives often involves modifying the substituents on the C2 and C5 positions of the thiadiazole ring to enhance their biological effects. mdpi.comresearchgate.net The reactivity of the amino group provides a straightforward path for derivatization, making the 2-amino-1,3,4-thiadiazole moiety an excellent and flexible scaffold for generating future pharmacologically active compounds. nih.govresearchgate.net

Table 1: Examples of Biologically Active 1,3,4-Thiadiazole Derivatives

| Derivative Name | Biological Activity | Cell Line/Organism | Observed Effect (IC₅₀/MIC) | Reference |

|---|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Anticancer | LoVo (Colon Cancer) | IC₅₀ = 2.44 µM | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ = 23.29 µM | mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ = 49.6 µM | mdpi.comnih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Anticancer | MDA-MB-231 (Breast Cancer) | IC₅₀ = 53.4 µM | mdpi.comnih.gov |

| N-(1,3,4-Thiadiazol-2-yl)benzamide derivatives | Anticancer (EGFR/HER-2 Inhibition) | HePG-2, MCF-7 | IC₅₀ = 3.31 to 9.31 µM | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivatives | Antibacterial | S. aureus | MIC = 20–28 µg/mL | nih.gov |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives | Anti-HIV-1 | MT-4 cells | IC₅₀ = 7.50–20.83 µM | mdpi.com |

Exploration of New Pharmacological Targets

The versatility of the 1,3,4-thiadiazole scaffold allows its derivatives to interact with a diverse array of biological targets, opening up multiple avenues for therapeutic intervention. Research has identified several key enzymes and cellular pathways that are modulated by these compounds. The exploration of these and other novel targets is a critical area of future research.

Identified molecular targets for 1,3,4-thiadiazole derivatives include:

Kinases: This is a major class of targets, particularly in oncology. Derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), c-Src/Abl tyrosine kinase, and Focal Adhesion Kinase (FAK). nih.govmdpi.comresearchgate.net

Enzymes involved in DNA Synthesis and Repair: Compounds based on this scaffold can interfere with DNA replication and have been identified as inhibitors of topoisomerase II and inosine (B1671953) monophosphate dehydrogenase (IMPDH). mdpi.com

Other Enzymes: A broad range of other enzymes are also targeted, including carbonic anhydrase (implicated in conditions like glaucoma), cyclooxygenase (COX, an anti-inflammatory target), matrix metalloproteinases (MMPs), and glutaminase. researchgate.net

Apoptosis Pathways: Some derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) through the activation of key proteins like Caspase 3, Caspase 8, and BAX. mdpi.comresearchgate.net

The ability of these compounds to interact with multiple targets suggests that this compound derivatives could be developed not only as highly specific inhibitors but also as multi-target agents, which can be particularly effective in treating complex diseases like cancer.

Combination Therapies Involving this compound Derivatives

A promising future direction for this compound derivatives lies in their use in combination therapies. This approach, where multiple drugs with different mechanisms of action are used together, is a cornerstone of modern treatment for diseases like cancer and infectious diseases. The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects.

The development of thiadiazole derivatives as inhibitors of specific pathways, such as cell signaling kinases, makes them ideal candidates for combination regimens. For example, a derivative that inhibits a kinase responsible for tumor growth or drug resistance could be combined with a traditional cytotoxic chemotherapy agent. This could allow for lower doses of the cytotoxic drug, thereby reducing side effects, or could re-sensitize resistant tumors to treatment.

While specific studies on combination therapies involving this compound are still emerging, the concept of creating hybrid molecules by linking a thiadiazole with another active compound demonstrates the potential for synergistic interactions. nih.gov Future research will likely focus on systematically evaluating the combination of potent 1,3,4-thiadiazole derivatives with existing approved drugs to identify synergistic pairs that can offer significant clinical advantages over single-agent therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-substituted-1,3,4-thiadiazol-2-amine derivatives, and how does the choice of reagents influence yield and purity?

- Methodological Answer : A common approach involves cyclocondensation of hydrazide derivatives with potassium thiocyanate in the presence of concentrated sulfuric acid, followed by alkylation or aryl substitution. For example, 5-(pyridine-4-yl)-1,3,4-thiadiazol-2-amine is synthesized via isonicotinoyl hydrazide cyclization with KSCN and H₂SO₄ . Substituting aromatic aldehydes in ethanol under reflux conditions introduces diverse substituents, with yields ranging from 73% to 85% depending on steric and electronic effects . Alternative routes include iodine-mediated cyclization of thiosemicarbazide derivatives in acidic media .

Q. How are spectroscopic techniques (e.g., NMR, IR, UV-Vis) employed to confirm the structural integrity of N-Ethyl-1,3,4-thiadiazol-2-amine derivatives?

- Methodological Answer : ¹H-NMR is critical for verifying the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~3.4–3.6 ppm for CH₂). IR spectra confirm the thiadiazole ring via C=N stretching (1600–1650 cm⁻¹) and N-H bending (3300–3400 cm⁻¹). Mass spectrometry (EI-MS) typically shows a molecular ion peak matching the molecular weight (e.g., m/z 157 for the base structure) .

Q. What in vitro biological screening protocols are used to evaluate antimicrobial activity for 1,3,4-thiadiazol-2-amine derivatives?

- Methodological Answer : Standard agar diffusion or microdilution assays against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans), are performed. Minimum inhibitory concentrations (MICs) are determined using serial dilutions (2–256 µg/mL), with ampicillin and fluconazole as positive controls .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound derivatives as VEGFR-2 inhibitors?

- Methodological Answer : Docking software (e.g., AutoDock Vina) is used to simulate ligand-receptor interactions. Key residues (e.g., Asp1046, Lys868 in VEGFR-2) are targeted, with binding affinities (ΔG) compared to reference inhibitors like sorafenib. Derivatives with benzimidazole-linked substituents show enhanced hydrophobic interactions, achieving docking scores of −9.2 kcal/mol vs. −8.5 kcal/mol for the native ligand . Validation via MD simulations (100 ns) assesses stability of hydrogen bonds and RMSD values .

Q. What strategies resolve contradictions in biological activity data between structurally similar 1,3,4-thiadiazol-2-amine analogs?

- Methodological Answer : Discrepancies often arise from substituent positioning. For example, 5-(4-chlorophenyl) derivatives exhibit higher antibacterial activity (MIC = 8 µg/mL) than 5-(3-chlorophenyl) analogs (MIC = 32 µg/mL) due to improved membrane permeability . Quantitative structure-activity relationship (QSAR) models incorporating Hammett constants (σ) and logP values can rationalize these differences .

Q. How are 1,3,4-thiadiazol-2-amine derivatives tailored for COVID-19 main protease (Mpro) inhibition?

- Methodological Answer : Derivatives like N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine are docked against Mpro (PDB: 6LU7). Key interactions include hydrogen bonding with Glu166 and hydrophobic contacts with His41. In vitro validation uses FRET-based enzymatic assays, with IC₅₀ values compared to the inhibitor N3 (reference IC₅₀ = 0.68 µM) .

Q. What synthetic modifications enhance the stability of Schiff base derivatives derived from 1,3,4-thiadiazol-2-amine?

- Methodological Answer : Condensation with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) improves thermal stability (m.p. >250°C) by increasing π-π stacking. Crystal structure analysis (via SHELX refinement) reveals planar geometries, with intermolecular hydrogen bonds (N–H⋯N) contributing to lattice stability .

Data-Driven Research Questions

Q. How do spectral data (e.g., ¹³C-NMR, XRD) differentiate polymorphic forms of this compound derivatives?

- Methodological Answer : XRD patterns (Cu-Kα radiation) identify polymorphs: Form I (monoclinic, P2₁/c) shows distinct peaks at 2θ = 12.4° and 24.8°, while Form II (triclinic, P-1) has peaks at 11.9° and 25.3°. ¹³C-NMR chemical shifts for the thiadiazole C2 atom vary by ±1.5 ppm between forms due to packing effects .

Q. What computational tools validate the electronic properties of 1,3,4-thiadiazol-2-amine derivatives for photodynamic therapy applications?

- Methodological Answer : Time-dependent DFT (TD-DFT) calculations (B3LYP/6-311++G(d,p)) predict UV-Vis absorption maxima. For example, anthracene-conjugated derivatives exhibit λmax = 380–400 nm (π→π* transitions), correlating with experimental data (Δλ <5 nm). HOMO-LUMO gaps (~3.5 eV) suggest suitability for singlet oxygen generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.